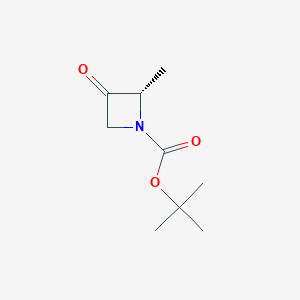

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as reagents. This method is efficient and yields high purity products . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Analyse Des Réactions Chimiques

Nucleophilic Additions to the Carbonyl Group

The 3-oxo group undergoes nucleophilic attack, enabling functionalization at the C-4 position:

- Mechanism : Grignard reagents add to the ketone, forming tertiary alcohols . Cyanation proceeds via imine intermediates under acidic conditions .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | THF, 0°C → rt | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 87–92% | |

| LiAlH₄ | Et₂O, reflux | Azetidine diol derivatives | N/R |

Oxidation and Rearrangement

The 3-oxo group participates in oxidation and Baeyer-Villiger rearrangements:

- Key Insight : Microchannel reactors with TEMPO/H₂O₂ suppress by-product formation, improving efficiency .

Ring-Opening Reactions

The azetidine ring undergoes cleavage under acidic/basic conditions:

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| HCl (aq.) | Reflux, 3 h | Amino alcohol derivatives | Peptide synthesis | |

| NaOH (aq.) | RT, 12 h | β-Amino ester intermediates | Spirocyclic compounds |

Alkylation and Cross-Coupling

The tert-butyl ester enables directed functionalization:

Deprotection and Functional Group Interconversion

The tert-butyloxycarbonyl (Boc) group is cleaved under standard conditions:

| Deprotection Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA/CH₂Cl₂ | RT, 30 min | 3-Oxoazetidine free base | 95% | |

| HCl/dioxane | 4 N, 50°C | Hydrochloride salts | 84% |

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Organic Chemistry

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as an essential building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. It is particularly valuable in the synthesis of peptides and other biologically active compounds due to its ability to protect amino acids during synthetic processes.

Chemical Reaction Versatility

The compound undergoes several types of reactions:

- Oxidation : Can be oxidized using tert-butyl hydroperoxide to yield tert-butyl esters.

- Reduction : Reduction reactions are feasible with lithium aluminum hydride (LiAlH4), producing alcohols.

- Substitution : Nucleophilic substitution reactions are common, particularly involving halides .

Medicinal Chemistry

Potential Drug Development

Research indicates that this compound has potential applications in drug development. It is being investigated as a precursor for pharmaceuticals and as a component in the synthesis of imaging agents for medical diagnostics, such as SPECT imaging agents targeting specific receptors .

Antibacterial Properties

Studies have shown that derivatives of tert-butyl compounds exhibit antibacterial activities. For instance, certain enantiomers of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also be explored for similar applications in developing new antibacterial agents.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as a versatile reagent allows for the efficient synthesis of high-purity products under controlled conditions.

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Synthesis of Imaging Agents | Developed radioligands for SPECT imaging targeting benzodiazepine receptors | Potential for enhanced diagnostic imaging techniques |

| Antibacterial Activity Assessment | Evaluated N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives against bacterial strains | Insights into new antibacterial drug formulations |

| Hydroformylation of Tert-butyl Oxazoline Derivatives | Achieved highly stereoselective hydroformylation leading to homochiral amino acids | Valuable for synthesizing enantiomerically pure compounds |

Mécanisme D'action

The mechanism of action of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis . Additionally, its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.

tert-Butyl benzoate: Employed in organic synthesis as a protecting group.

tert-Butyl acetate: Commonly used in industrial applications for the production of tert-butyl esters.

Uniqueness

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds.

Activité Biologique

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its azetidine ring structure, which is known for its role in various pharmacological activities. The synthesis of this compound typically involves the use of tert-butyl esters and specific reagents that facilitate the formation of the azetidine ring.

General Synthesis Method:

- Starting Materials: Tert-butyl 3-oxoazetidine-1-carboxylate can be synthesized from 2,4-dimethylpentan-3-amine hydrochloride and appropriate reagents.

- Procedure: The reaction typically involves a combination of amine and carbonyl compounds under acidic or basic conditions, followed by purification steps such as silica gel chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including protein kinases and enzymes involved in metabolic pathways.

Key Mechanisms:

- Inhibition of Protein Kinases: The compound has shown potential as a JAK (Janus kinase) inhibitor, which plays a crucial role in the signaling pathways associated with immune responses and hematopoiesis.

- Effects on Cell Proliferation: Studies indicate that it may influence cell cycle regulation through modulation of key proteins involved in cell growth.

Case Studies and Research Findings

-

Anticancer Activity:

- In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The IC50 values ranged from 5 to 20 µM depending on the cell line tested.

- A study involving patient-derived xenografts showed reduced tumor growth when treated with this compound, suggesting its potential as a therapeutic agent in oncology.

-

Inflammatory Disorders:

- The compound has been evaluated for its anti-inflammatory properties in models of rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in vivo.

Data Tables

| Study | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MM.1S (Multiple Myeloma) | 15 | Inhibition of cell viability |

| Study 2 | MV4-11 (AML) | 10 | Induction of apoptosis |

| Study 3 | Rheumatoid Arthritis Model | N/A | Reduction in TNF-alpha levels |

Propriétés

IUPAC Name |

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQMXTJLDQEDTI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.